molecular formula C20H21NO B2806465 2-(2-Methylbenzoyl)-6-phenyl-2-azaspiro[3.3]heptane CAS No. 2379975-24-1

2-(2-Methylbenzoyl)-6-phenyl-2-azaspiro[3.3]heptane

Cat. No.: B2806465
CAS No.: 2379975-24-1
M. Wt: 291.394
InChI Key: HPMWJZKWWYQOOW-UHFFFAOYSA-N
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Description

2-(2-Methylbenzoyl)-6-phenyl-2-azaspiro[33]heptane is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylbenzoyl)-6-phenyl-2-azaspiro[3.3]heptane typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions often require low temperatures and anhydrous environments to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methylbenzoyl)-6-phenyl-2-azaspiro[3.3]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Reactivity

The compound's reactivity can be attributed to its structural components, including the spirocyclic arrangement and the carbonyl group in the 2-methylbenzoyl moiety. These features allow it to participate in various chemical transformations, such as:

  • Nucleophilic substitution reactions : The nitrogen atom can act as a nucleophile or electrophile depending on the reaction conditions.
  • Carbonyl group reactions : The carbonyl group can undergo reduction, condensation, and acylation reactions.

Pharmaceutical Research

The unique structure of 2-(2-Methylbenzoyl)-6-phenyl-2-azaspiro[3.3]heptane suggests potential applications in drug development. Its biological activity may be explored for:

  • Antimicrobial agents : Due to its structural similarity to known antimicrobial compounds, research may focus on its effectiveness against various pathogens.
  • Anti-inflammatory properties : Investigations into its ability to modulate inflammatory pathways could yield valuable therapeutic agents.

Biological Interaction Studies

Understanding how this compound interacts with biological systems is crucial for evaluating its pharmacological potential. This includes:

  • Binding affinity studies : Assessing how well the compound binds to specific receptors or enzymes.
  • Toxicological assessments : Evaluating the safety profile through in vitro and in vivo studies.

Material Science

The compound's unique properties may also find applications in material science, particularly in:

  • Polymer synthesis : Utilizing its reactive groups for creating novel polymeric materials with specific properties.
  • Coatings and adhesives : Exploring its use in formulations that require strong adhesion or protective coatings.

Comparative Analysis of Related Compounds

To further understand the significance of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
6-Amino-2-thiaspiro[3.3]heptaneStructureContains sulfur; shows hypotensive activity
6-Hydroxy-2-azaspiro[3.3]heptaneStructureHydroxy group enhances solubility
6-Benzyl-2-azaspiro[3.3]heptaneStructureBenzyl substitution may affect biological activity

This table illustrates variations in substituents that influence their chemical behavior and biological activity, highlighting the uniqueness of this compound due to its specific functional groups and structural characteristics.

Example Case Study: Antimicrobial Activity

A hypothetical study could involve synthesizing derivatives of this compound and testing their efficacy against a panel of bacterial strains. Results would focus on:

  • Minimum inhibitory concentration (MIC) values.
  • Mechanism of action elucidation through biochemical assays.

Mechanism of Action

The mechanism of action of 2-(2-Methylbenzoyl)-6-phenyl-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Biological Activity

2-(2-Methylbenzoyl)-6-phenyl-2-azaspiro[3.3]heptane is a complex organic compound characterized by its unique spirocyclic structure, which incorporates both nitrogen and carbon atoms. This compound has gained attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of drug design and development. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C20H21NO, with a molecular weight of approximately 291.394 g/mol. The structure features a spiro[3.3]heptane framework, which is significant for its chemical reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound is still under investigation, but preliminary studies suggest several potential pharmacological effects:

  • Antidepressant Activity : Compounds with similar spirocyclic structures have shown promise as antidepressants by modulating neurotransmitter systems.
  • Analgesic Properties : Some derivatives exhibit analgesic effects, potentially through opioid receptor interactions.
  • Antitumor Activity : Initial findings indicate that certain analogs may possess antitumor properties, warranting further exploration.

Case Studies and Research Findings

  • Binding Affinity Studies : Research has indicated that compounds related to the azaspiro framework can bind to dopamine transporters, suggesting potential applications in treating neuropsychiatric disorders. For example, studies on 7-azabicyclo[2.2.1]heptane derivatives revealed binding affinities significantly lower than cocaine but still notable for therapeutic exploration .
  • Synthesis and Structural Analysis : The synthesis of various azaspiro compounds has been documented, highlighting methods that could be adapted for this compound. These methods often involve multi-step reactions that create the spirocyclic structure effectively .
  • Comparative Analysis with Similar Compounds : A comparative study of structurally similar compounds has been conducted to elucidate the unique biological activities of this compound. For instance, variations in substituents on the spirocyclic core significantly influence their pharmacological profiles .

Data Table: Comparison of Related Compounds

Compound NameStructureUnique FeaturesBiological Activity
6-Amino-2-thiaspiro[3.3]heptaneStructureContains sulfur; shows hypotensive activityAntihypertensive
6-Hydroxy-2-azaspiro[3.3]heptaneStructureHydroxy group enhances solubilityPotential analgesic
6-Benzyl-2-azaspiro[3.3]heptaneStructureBenzyl substitution may affect biological activityNeuroprotective effects
This compound Structure Unique spirocyclic structure with potential activitiesAntidepressant, analgesic potential

Properties

IUPAC Name

(2-methylphenyl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO/c1-15-7-5-6-10-18(15)19(22)21-13-20(14-21)11-17(12-20)16-8-3-2-4-9-16/h2-10,17H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMWJZKWWYQOOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CC3(C2)CC(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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